6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide
Description
6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a triazole ring, and a cyclobutyl group
Properties
IUPAC Name |
6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-10(2)12-5-4-11(8-16-12)13(21)19-15(6-3-7-15)14-17-9-18-20-14/h4-5,8-10H,3,6-7H2,1-2H3,(H,19,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKILQOGBOCRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)NC2(CCC2)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced through a cycloaddition reaction or by using a cyclobutyl halide in a substitution reaction.
Pyridine Ring Functionalization: The pyridine ring is functionalized with the carboxamide group through an amide coupling reaction, often using reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle larger quantities of reactants.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide
- **6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclopropyl]pyridine-3-carboxamide
Uniqueness
6-propan-2-yl-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-3-carboxamide is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to similar compounds with cyclopropyl or other ring systems. This uniqueness can influence its binding affinity and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
